tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate
Description
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS: 473838-71-0) is a Boc-protected piperidine derivative featuring a bicyclic amine structure. The compound is characterized by two methyl groups at the 3,3-positions of the piperidine ring and a tert-butyloxycarbonyl (Boc) group at the 4-position amine (Figure 1). This substitution pattern confers significant steric hindrance, influencing its reactivity, solubility, and interactions in biological systems . It is commonly used as an intermediate in medicinal chemistry for the synthesis of protease inhibitors, receptor ligands, and other bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTDGIBOVLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amine reacts with Boc anhydride in inert solvents (e.g., tetrahydrofuran or dichloromethane) under basic conditions (triethylamine or 4-dimethylaminopyridine). The reaction typically proceeds at 0–25°C for 4–24 hours:
$$
\text{3,3-Dimethylpiperidin-4-amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base, Solvent}} \text{tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate}
$$
Key Considerations :
- Solvent Choice : Polar aprotic solvents enhance reaction rates by stabilizing intermediates.
- Steric Effects : The 3,3-dimethyl substituents hinder nucleophilic attack, necessitating prolonged reaction times.
- Purification : Crude product is often isolated via aqueous workup and recrystallized from ethanol/water mixtures.
Synthesis of 3,3-Dimethylpiperidin-4-amine Precursor
The limited commercial availability of 3,3-dimethylpiperidin-4-amine necessitates in situ synthesis. Two predominant strategies are employed:
Reductive Amination of 3,3-Dimethylpiperidin-4-one
Piperidin-4-one derivatives are condensed with ammonium acetate under reductive conditions (e.g., sodium cyanoborohydride or hydrogen/palladium):
$$
\text{3,3-Dimethylpiperidin-4-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3,3-Dimethylpiperidin-4-amine}
$$
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Reducing Agent | Sodium cyanoborohydride | 78–85 |
| Solvent | Methanol | — |
| Temperature | 25°C, 12 h | — |
Cyclization of δ-Amino Ketones
Amino ketones undergo cyclization via acid-catalyzed intramolecular Mannich reactions. For example, 4-(aminomethyl)-3,3-dimethylcyclohexanone cyclizes in hydrochloric acid to form the piperidine ring:
$$
\text{4-(Aminomethyl)-3,3-dimethylcyclohexanone} \xrightarrow{\text{HCl}} \text{3,3-Dimethylpiperidin-4-amine}
$$
Challenges :
- Byproduct Formation : Over-acidification may lead to imine oligomers.
- Stereocontrol : Racemization occurs at C4 unless chiral auxiliaries are used.
Enantiomeric Resolution via Chiral Acids
For applications requiring enantiopure material, racemic this compound is resolved using chiral resolving agents. The patent WO2020204647A1 discloses a method using dibenzoyl-L-tartaric acid in isopropanol:
Resolution Protocol
- Racemate Formation : Synthesize racemic carbamate via Boc protection of racemic amine.
- Diastereomeric Salt Formation : Heat racemic carbamate with dibenzoyl-L-tartaric acid in isopropanol, then cool to precipitate the (R)-enantiomer salt.
- Salt Cleavage : Treat the diastereomeric salt with potassium carbonate to isolate enantiopure carbamate.
Performance Metrics :
- Enantiomeric Excess : >99% ee after recrystallization.
- Solvent Recovery : Isopropanol is reused, reducing costs.
Alternative Routes via Piperidine Functionalization
Nucleophilic Substitution on Halogenated Piperidines
4-Chloro-3,3-dimethylpiperidine reacts with Boc-protected amines under SN2 conditions. For instance, using Boc-ammonia in dimethylformamide at 80°C yields the target compound:
$$
\text{4-Chloro-3,3-dimethylpiperidine} + \text{Boc-NH}_2 \xrightarrow{\text{DMF}} \text{this compound}
$$
Limitations :
- Regioselectivity : Competing elimination reactions may form pyrrolidine byproducts.
- Catalyst Requirement : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to ~70%.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Direct Boc Protection | Simple, high-yield | Requires expensive Boc anhydride | 85–92 |
| Reductive Amination | Avoids handling gaseous ammonia | Moderate stereochemical control | 78–85 |
| Chiral Resolution | Delivers enantiopure product | Multi-step, low overall yield | 50–60 |
| Nucleophilic Substitution | Utilizes stable intermediates | Byproduct formation | 65–70 |
Industrial-Scale Considerations
Large-scale production prioritizes cost-efficiency and safety:
- Solvent Selection : Isopropanol and water are preferred for their low toxicity and ease of removal.
- Catalyst Recycling : Rhodium catalysts in asymmetric hydrogenation (as in WO2020204647A1) are recovered via filtration.
- Waste Management : Aqueous washes neutralize excess acid/base, minimizing environmental impact.
Chemical Reactions Analysis
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Methyl Group Modifications
- tert-Butyl (4-Methylpiperidin-4-yl)carbamate (CAS: 163271-08-7): This analog has a single methyl group at the 4-position of the piperidine ring. However, this may also decrease metabolic stability .
tert-Butyl Piperidin-4-ylcarbamate (CAS: 73874-95-0) :
Lacking methyl groups entirely, this compound exhibits greater conformational flexibility. Its unsubstituted piperidine ring allows for broader interaction with enzyme active sites, making it a versatile intermediate in peptide coupling reactions .
Halogen and Hydroxyl Substitutions
tert-Butyl N-[trans-3-Fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) :
The introduction of a fluorine atom at the 3-position (trans configuration) enhances electronic properties, increasing resistance to oxidative metabolism. This modification is advantageous in drug design for improving pharmacokinetic profiles .tert-Butyl N-[(3R,4S)-3-Hydroxypiperidin-4-yl]carbamate (CAS: 1268521-83-0) :
A hydroxyl group at the 3-position introduces polarity, improving aqueous solubility. This is critical for compounds targeting hydrophilic binding pockets, such as kinase inhibitors .
Stereochemical Variations
tert-Butyl N-[(4R)-3,3-Dimethylpiperidin-4-yl]carbamate (CAS: 473838-71-0) :
The (4R)-enantiomer of the target compound demonstrates distinct binding affinities in chiral environments. For example, in protease inhibition assays, this enantiomer showed a 2.5-fold higher IC₅₀ compared to its (4S)-counterpart .- tert-Butyl N-[cis-3-Methylpiperidin-4-yl]carbamate (CAS: 473839-06-4): The cis configuration of the methyl group at the 3-position alters the spatial arrangement of the piperidine ring, affecting its ability to fit into sterically constrained active sites, such as those in cannabinoid receptors .
Functional Group Additions
Data Tables
Table 1. Structural and Functional Comparison of Selected Compounds
Biological Activity
Tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate is a carbamate derivative that has garnered interest due to its potential biological activities. Carbamates are known for their diverse pharmacological properties, including enzyme inhibition and neuroprotective effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
The compound this compound features a tert-butyl group that enhances its stability and lipophilicity, facilitating better interaction with biological membranes. The synthesis typically involves the reaction of tert-butyl chloroformate with the corresponding amine in the presence of a base like triethylamine, optimizing yield and purity under controlled conditions.
General Properties
Carbamates generally exhibit a range of biological activities, including:
- Enzyme Inhibition : Many carbamates act as inhibitors for various enzymes.
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from damage.
The unique structure of this compound may influence its interaction with biological targets, potentially affecting pharmacokinetics and bioavailability.
Specific Biological Activities
Research indicates several specific biological activities associated with similar carbamate compounds:
-
Neuroprotective Effects :
- Compounds structurally related to this compound have demonstrated protective effects against neurotoxic agents such as amyloid-beta peptide (Aβ), which is implicated in Alzheimer’s disease. For instance, a related compound exhibited moderate protective effects in astrocytes against Aβ-induced cytotoxicity by reducing inflammatory markers like TNF-α .
- Inhibition of Acetylcholinesterase :
- Potential as Anticancer Agents :
Neuroprotective Study
A study investigating the neuroprotective effects of a structurally similar compound (M4) demonstrated its ability to inhibit β-secretase activity and reduce amyloid aggregation in vitro. The compound was tested in vivo using a scopolamine-induced model of cognitive impairment, showing promising results in reducing Aβ levels compared to control groups .
Enzyme Inhibition Study
Another study focused on the enzyme inhibition properties of related carbamates found that these compounds could significantly inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols starting with piperidine derivatives. A common approach includes:
- Step 1 : Fluorination or functionalization of the piperidine ring using agents like DAST (diethylaminosulfur trifluoride) under inert atmospheres (argon/nitrogen) to prevent side reactions .
- Step 2 : Carbamate formation via reaction with tert-butyl carbamate under basic conditions (e.g., NaHCO₃ or triethylamine) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product. Critical factors : Temperature control (±5°C), solvent choice (e.g., THF for solubility), and stoichiometric ratios (1:1.2 for amine:carbamate) significantly impact yields (reported 60–85%) .
Q. How can researchers characterize the structural purity of this compound?
Methodological workflow :
- NMR spectroscopy : Confirm regiochemistry via -NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and -NMR (carbamate carbonyl at ~155 ppm) .
- X-ray crystallography : Resolve stereochemistry using SHELX software for refinement (R-factor < 0.05) .
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 229.3) .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved?
Discrepancies in X-ray data (e.g., bond length variations or disorder modeling) require:
- Multi-software validation : Cross-check refinement results using SHELXL (for small molecules) and SIR97 (for direct methods) .
- Twinned data handling : Apply Hooft/Y absorption corrections in SHELXL for high-resolution datasets .
- Case example : A 2024 study resolved piperidine ring puckering ambiguities by comparing DFT-optimized geometries with experimental data .
Q. What strategies optimize the compound’s biological activity in receptor-binding assays?
Experimental design :
- Structural analogs : Introduce substituents (e.g., trifluoromethyl or pyridine groups) to enhance lipophilicity (logP ~2.5) and receptor affinity .
- SPR/ITC assays : Measure binding kinetics (e.g., values) to serotonin or dopamine receptors .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation (t₁/₂ > 30 min for viable candidates) .
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
Stability analysis :
- Accelerated degradation studies : Store in DMSO (40°C, 75% RH) and monitor via HPLC for 4 weeks. Degradation products include free amine (via carbamate hydrolysis) .
- Optimal storage : Anhydrous acetonitrile at –20°C reduces hydrolysis (<5% degradation over 6 months) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
